molecular formula C12H10O2Te B1243654 Phenol, 4,4'-tellurobis- CAS No. 144381-99-7

Phenol, 4,4'-tellurobis-

Cat. No.: B1243654
CAS No.: 144381-99-7
M. Wt: 313.8 g/mol
InChI Key: KNEWDCWTYCKNKS-UHFFFAOYSA-N
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Description

Phenol, 4,4'-tellurobis- (C₁₂H₁₀O₂Te, molecular weight 313.8 g/mol), also known as bis(4-hydroxyphenyl)telluride, is a tellurium-containing phenolic compound. Its structure features two para-hydroxyphenyl groups bridged by a tellurium atom.

Properties

CAS No.

144381-99-7

Molecular Formula

C12H10O2Te

Molecular Weight

313.8 g/mol

IUPAC Name

4-(4-hydroxyphenyl)tellanylphenol

InChI

InChI=1S/C12H10O2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

KNEWDCWTYCKNKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O

Synonyms

bis(4-hydroxyphenyl)telluride

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Differences

The bridging atom significantly influences physicochemical properties. Key comparisons include:

Compound Bridging Group Formula Molecular Weight (g/mol) Key Structural Feature
Phenol, 4,4'-tellurobis- Te C₁₂H₁₀O₂Te 313.8 Tellurium metalloid bridge
Bisphenol A C(CH₃)₂ C₁₅H₁₆O₂ 228.29 Isopropylidene carbon bridge
Bisphenol F CH₂ C₁₃H₁₂O₂ 200.23 Methylene carbon bridge
4,4'-Oxybis-phenol O C₁₂H₁₀O₃ 202.20 Oxygen ether bridge
Diphenyl ditelluride Te–Te C₁₂H₁₀Te₂ 409.4 Ditelluride bond (no hydroxyls)

Key Observations :

  • The tellurium bridge in Phenol, 4,4'-tellurobis- results in a higher molecular weight compared to carbon- or oxygen-bridged analogs .

Physicochemical Properties

  • Solubility: The hydroxyl groups enhance polarity, likely improving solubility in polar solvents (e.g., water, ethanol) compared to non-polar diphenyl ditelluride. However, the bulky tellurium atom may reduce solubility relative to smaller bridges like CH₂ or O .
  • Stability: Tellurium compounds are prone to oxidation. Phenol, 4,4'-tellurobis- may exhibit lower stability under oxidative conditions compared to bisphenol A or 4,4'-oxybis-phenol, which have stable carbon/ether linkages .

Critical Analysis of Contradictions and Limitations

  • Toxicity vs. Medicinal Potential: highlights tellurium’s dual role as both a medicine and poison. While Phenol, 4,4'-tellurobis- may have antioxidant properties, its tellurium content raises safety concerns absent in carbon-bridged phenols .
  • Data Gaps: Limited studies directly address the biological or industrial performance of Phenol, 4,4'-tellurobis-. Most inferences derive from structural analogs like diphenyl ditelluride or bisphenol A .

Q & A

Q. Example Table: Synthetic Routes Comparison

MethodReagentsSolventYield (%)Purity (HPLC)
ATeCl₄, 4-hydroxyphenyl-MgBrTHF6295%
BTeO₂, H₂O₂ (oxidative coupling)H₂O/EtOH3888%

How can researchers reliably characterize the molecular structure of Phenol, 4,4'-tellurobis-?

Basic Research Question
Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons), ¹²⁵Te NMR (δ 500–600 ppm for Te-O bonds). Note: ¹²⁵Te’s low natural abundance (7%) may necessitate isotopic enrichment .
  • X-ray Crystallography : Resolve bond lengths (e.g., Te–O ≈ 1.9 Å) and confirm planar geometry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 365.2 (calc. 365.1) .

Challenges : Tellurium’s redox activity may lead to degradation during analysis. Stabilize samples with antioxidants like BHT.

What experimental strategies are recommended to assess the thermal and oxidative stability of Phenol, 4,4'-tellurobis-?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (~250°C). Compare with differential scanning calorimetry (DSC) for phase transitions.
  • Accelerated Aging Studies : Expose samples to O₂ (40°C, 75% RH) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .
  • Mechanistic Probes : Electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation.

Q. Table: Stability Data Under Controlled Conditions

ConditionTemp (°C)Degradation Rate (%/day)Major Byproduct
N₂250.2None
Air405.7TeO₂

How can contradictory data regarding the compound’s electronic properties be resolved?

Advanced Research Question
Discrepancies in reported band gaps (e.g., 2.1 eV vs. 2.5 eV) may arise from:

  • Sample Purity : Impurities (e.g., residual TeO₂) alter UV-Vis absorption edges. Validate purity via elemental analysis .
  • Measurement Techniques : Compare cyclic voltammetry (CV) in acetonitrile (HOMO/LUMO levels) with spectroscopic ellipsometry (optical bandgap).
  • Computational Validation : Density functional theory (DFT) to model electronic structure. Use B3LYP/6-311G(d,p) for accuracy .

What methodologies are suitable for probing reaction mechanisms involving Phenol, 4,4'-tellurobis- in catalytic systems?

Advanced Research Question

  • Isotopic Labeling : Replace ¹⁶O with ¹⁸O in phenolic groups to track oxygen transfer using mass spectrometry.
  • Kinetic Studies : Monitor reaction rates under varying [substrate] and [catalyst] to distinguish between Langmuir-Hinshelwood and Eley-Rideal mechanisms.
  • In Situ Spectroscopy : Raman spectroscopy to detect Te–O bond vibrations during catalysis .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Dose-Response Validation : Replicate assays (e.g., antimicrobial tests) across multiple cell lines with standardized protocols.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Control Experiments : Test for endotoxin contamination (LAL assay) and solvent cytotoxicity.

What advanced applications in materials science are being explored for Phenol, 4,4'-tellurobis-?

Advanced Research Question

  • Semiconductor Fabrication : Spin-coating thin films for organic field-effect transistors (OFETs). Characterize mobility via Hall effect measurements.
  • Photocatalysis : Evaluate H₂ generation rates under UV light using Pt co-catalysts. Compare with TiO₂-based systems .

Q. Guidelines for Methodological Rigor

  • Data Contradictions : Use multi-technique validation (e.g., NMR + XRD + DFT) to resolve ambiguities .
  • Experimental Design : Pre-register protocols to minimize bias and ensure reproducibility.

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